Betamethasone Dipropionate

Description

Properties

IUPAC Name |

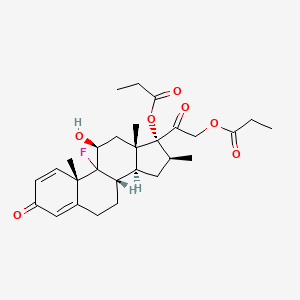

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWBQSYVNNPZIQ-XYWKZLDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022672 | |

| Record name | Betamethasone dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5593-20-4 | |

| Record name | Betamethasone dipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5593-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone dipropionate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005593204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamethasone dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAMETHASONE DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/826Y60901U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Cellular Mechanism of Action of Betamethasone Dipropionate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the cellular and molecular mechanisms of action of betamethasone (B1666872) dipropionate, a potent synthetic glucocorticoid. It delves into the core signaling pathways, presents quantitative data from cellular research, and outlines detailed experimental protocols for investigating its effects.

Core Mechanism of Action: A Dual Approach

Betamethasone dipropionate, like other corticosteroids, exerts its anti-inflammatory, immunosuppressive, and vasoconstrictive effects through two primary mechanisms: a well-characterized genomic pathway and a more rapid non-genomic pathway.[1]

1.1. The Genomic Pathway: Modulating Gene Expression

The primary mechanism of action is genomic, involving the regulation of gene transcription.[2][3][4][5] This process is initiated when the lipophilic betamethasone dipropionate molecule passively diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) residing in the cytoplasm.[2][6] This binding event triggers a conformational change in the GR, causing its dissociation from a chaperone protein complex and its subsequent translocation into the nucleus.[2][3][6]

Once in the nucleus, the betamethasone-GR complex acts as a ligand-activated transcription factor, influencing gene expression in two main ways:

-

Transactivation: The complex binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2] This binding upregulates the transcription of anti-inflammatory genes, such as Annexin A1 (also known as Lipocortin-1), Glucocorticoid-Induced Leucine Zipper (GILZ), and Dual-Specificity Phosphatase 1 (DUSP1).[2][7] Annexin A1 is a key protein that inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2]

-

Transrepression: The betamethasone-GR complex can also repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting the activity of other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2] By suppressing NF-κB, betamethasone dipropionate reduces the production of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2]

1.2. The Non-Genomic Pathway

Corticosteroids can also elicit rapid cellular effects through non-genomic pathways.[1] These actions are initiated at the cell membrane and involve interactions with membrane-bound receptors and the modulation of second messenger signaling cascades.[1] This pathway is responsible for more immediate responses, such as the modulation of T-cell, platelet, and monocyte activity.[1]

Visualizing the Genomic Signaling Pathway

The following diagram illustrates the step-by-step genomic mechanism of action for betamethasone dipropionate.

Quantitative Data from Cellular Research

The potency and efficacy of betamethasone dipropionate can be quantified through various in vitro cellular assays. The following table summarizes key quantitative data, providing a comparative perspective on its activity.

| Parameter | Compound | Cell Type / System | Value | Reference |

| Relative Corticoid Potency (RCP) | Betamethasone | Yeast Glucocorticoid Bioassay | Equal to Cortisol | [8] |

| Dexamethasone | Yeast Glucocorticoid Bioassay | Higher than Betamethasone | [8] | |

| Budesonide | Yeast Glucocorticoid Bioassay | Highest Potency | [8] | |

| EC50 (Half-maximal effective concentration) | Dexamethasone | HEK293F-GRE Reporter Assay | 9.7 nM | [9] |

| Cortisol | HEK293F-GRE Reporter Assay | 153.6 nM | [10] | |

| Prednisolone | HEK293F-GRE Reporter Assay | 95.2 nM | [10] | |

| Dexamethasone (GILZ Transactivation) | Human PBMCs | 7.7 nM (Healthy Controls) | [11] | |

| IC50 (Half-maximal inhibitory concentration) | Dexamethasone (IL-2 Transrepression) | Human PBMCs | 17.4 nM (Healthy Controls) | [11] |

| Mifepristone (GR Antagonist) | HEK293F-GRE Reporter Assay | 9.6 nM | [9][10] |

Note: Data for betamethasone dipropionate itself is often compared with dexamethasone, a structurally similar and widely studied glucocorticoid. Potency can vary significantly based on the cell type and the specific endpoint being measured.

Experimental Protocols in Cellular Research

Investigating the mechanism of action of betamethasone dipropionate involves a suite of established cellular and molecular biology techniques.

4.1. Glucocorticoid Receptor (GR) Reporter Gene Assay

This assay measures the ability of a compound to activate the GR and induce gene transcription via GREs.

Methodology:

-

Cell Culture: Human cell lines, such as HEK293 or A549, are stably transfected with two plasmids: one expressing the human GR and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple GREs.[7][9]

-

Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of betamethasone dipropionate or a control compound (e.g., dexamethasone) for a defined period (typically 6-24 hours).[7]

-

Lysis and Measurement: Cells are lysed, and a substrate for the reporter enzyme (e.g., luciferin) is added.[7]

-

Data Analysis: The resulting luminescence, which is proportional to GRE-driven gene expression, is measured using a luminometer. EC50 values are calculated from the dose-response curve.

4.2. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This technique is used to quantify changes in the mRNA levels of specific GR target genes following treatment.

Methodology:

-

Cell Culture and Treatment: A relevant cell type (e.g., peripheral blood mononuclear cells (PBMCs), fetal lung fibroblasts) is cultured and treated with betamethasone dipropionate for a specific duration (e.g., 6 hours).[11][12]

-

RNA Extraction: Total RNA is isolated from the treated and untreated cells.

-

Reverse Transcription: RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is used as a template in a qPCR reaction with primers specific for target genes (e.g., GILZ for transactivation, IL-2 for transrepression) and a housekeeping gene for normalization.[11]

-

Data Analysis: The relative change in gene expression is calculated using the ΔΔCt method.

4.3. Cytokine Release Assay (ELISA)

This assay quantifies the inhibitory effect of betamethasone dipropionate on the secretion of pro-inflammatory cytokines from immune cells.

Methodology:

-

Cell Isolation and Culture: Immune cells (e.g., PBMCs or macrophage-like cell lines like U937) are isolated and cultured.[13][14]

-

Stimulation and Treatment: Cells are pre-treated with various concentrations of betamethasone dipropionate and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.[14]

-

Supernatant Collection: After an incubation period (e.g., 48 hours), the cell culture supernatant is collected.[13]

-

ELISA: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[13]

-

Data Analysis: The percentage inhibition of cytokine release is calculated for each concentration, and an IC50 value is determined.

Summary of Cellular Effects

The molecular interactions of betamethasone dipropionate translate into a broad range of cellular effects that underpin its therapeutic utility.

-

Anti-inflammatory Effects: It potently inhibits the production and release of pro-inflammatory mediators, including cytokines (TNF-α, IL-1β, IL-6), chemokines (MCP-1, RANTES), and prostaglandins.[2][14][15] This is a cornerstone of its action in treating inflammatory conditions.[2][3]

-

Immunosuppressive Effects: The compound suppresses the activity and proliferation of various immune cells, including T-lymphocytes and macrophages.[2][16] It can induce maturation-resistant dendritic cells and impair T-cell proliferation.[16]

-

Effects on Cell Proliferation and Matrix Remodeling: In specific cell types, such as fetal lung fibroblasts, betamethasone regulates genes involved in cell proliferation and the remodeling of the extracellular matrix.[12] This is crucial for its use in promoting fetal lung maturity.[12]

-

Vasoconstrictive Properties: Betamethasone dipropionate causes vasoconstriction, which helps to reduce redness and swelling at the site of inflammation by decreasing blood flow and the delivery of inflammatory cells.[2]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

- 3. Articles [globalrx.com]

- 4. Betamethasone dipropionate | Glucocorticoid Receptor | TargetMol [targetmol.com]

- 5. Betamethasone Dipropionate | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Recombinant cell bioassays for the detection of (gluco)corticosteroids and endocrine-disrupting potencies of several environmental PCB contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly Responsive Bioassay for Quantification of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. An in vitro cellular bioassay to assess glucocorticoid receptor sensitivity - Nederlandse Vereniging voor Endocrinologie [nve.nl]

- 12. Identification of Betamethasone-Regulated Target Genes and Cell Pathways in Fetal Rat Lung Mesenchymal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

Molecular Targets of Betamethasone Dipropionate in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone (B1666872) dipropionate is a high-potency synthetic glucocorticoid, a class of steroid hormones renowned for their profound anti-inflammatory and immunosuppressive effects.[1][2][3] It is a cornerstone therapy for a multitude of inflammatory and autoimmune conditions, particularly dermatological disorders like psoriasis and eczema.[4][5] The therapeutic efficacy of betamethasone dipropionate stems from its ability to modulate the intricate signaling networks within immune cells, leading to a decisive shift from a pro-inflammatory to an anti-inflammatory state.

This technical guide provides an in-depth exploration of the molecular mechanisms and specific targets of betamethasone dipropionate within key immune cell populations. It details the core signaling pathways, summarizes quantitative effects on cellular markers and cytokine expression, and furnishes representative experimental protocols for investigating these interactions. The primary goal is to equip researchers and drug development professionals with a comprehensive understanding of how this potent corticosteroid operates at the molecular level.

Core Mechanism of Action: The Glucocorticoid Receptor (GR)

The biological effects of betamethasone dipropionate are mediated almost exclusively through its interaction with the intracellular Glucocorticoid Receptor (GR).[3][4] The GR is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[4][6]

The activation cascade proceeds as follows:

-

Cellular Entry: Being lipophilic, betamethasone dipropionate readily diffuses across the cell membrane into the cytoplasm.

-

GR Binding and Activation: In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex, which includes heat shock proteins (HSPs) like Hsp90 and Hsp70. The binding of betamethasone dipropionate to the ligand-binding domain of the GR induces a critical conformational change.

-

Nuclear Translocation: This conformational shift triggers the dissociation of the associated chaperone proteins. The activated ligand-receptor complex then rapidly translocates from the cytoplasm into the nucleus.[4][6]

Inside the nucleus, the activated GR complex modulates gene expression through two primary, well-defined genomic mechanisms: transactivation and transrepression .

Genomic Mechanisms: Transactivation and Transrepression

The nuclear GR complex functions as a transcription factor, directly or indirectly regulating the expression of hundreds of genes.

Transactivation: Upregulating Anti-Inflammatory Genes

In this process, homodimers of the activated GR complex bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[4][6] This binding typically recruits coactivators and the general transcription machinery, leading to the upregulation of gene transcription. Key anti-inflammatory proteins induced via transactivation include:

-

Annexin A1 (Lipocortin-1): This protein inhibits phospholipase A2, an enzyme critical for the synthesis of pro-inflammatory arachidonic acid metabolites such as prostaglandins (B1171923) and leukotrienes.[4]

-

Inhibitor of NF-κB (IκBα): Increased synthesis of IκBα enhances the sequestration of the pro-inflammatory transcription factor NF-κB in the cytoplasm, thereby inhibiting its activity.[7][8][9]

-

Anti-inflammatory Cytokines: In some cell types, such as B cells, glucocorticoids can promote the expression of the immunomodulatory cytokine IL-10.[10]

While beneficial, GR-mediated transactivation is also linked to many of the undesirable metabolic side effects associated with long-term corticosteroid use.[11][12]

Transrepression: Suppressing Pro-Inflammatory Genes

Transrepression is considered the principal mechanism behind the anti-inflammatory effects of glucocorticoids.[2][11] In this pathway, the activated GR monomer interacts directly with and inhibits the function of other transcription factors, a process often referred to as "tethering." This repression occurs without the GR directly binding to DNA. The two most critical targets of GR-mediated transrepression are:

-

Nuclear Factor-kappa B (NF-κB): A master regulator of inflammation, NF-κB drives the expression of a vast array of pro-inflammatory molecules. The GR complex can bind to the p65 subunit of NF-κB, preventing it from binding to its DNA response elements and initiating transcription.[4][9]

-

Activator Protein-1 (AP-1): Another key pro-inflammatory transcription factor, AP-1 (a dimer of Fos and Jun proteins) is also inhibited through direct protein-protein interaction with the GR complex.[6][7]

By suppressing NF-κB and AP-1, betamethasone dipropionate effectively shuts down the transcription of a wide range of pro-inflammatory genes, including those encoding for cytokines (TNF-α, IL-1β, IL-6, IL-17, IL-23), chemokines, and cell adhesion molecules.[4][13][14]

Molecular Targets in Specific Immune Cells

Betamethasone dipropionate exerts distinct effects across various immune cell lineages by targeting key nodes in their activation and effector pathways.

T-Lymphocytes

T-cells, particularly helper T-cells (Th), are central to the pathogenesis of many autoimmune diseases. Betamethasone dipropionate potently suppresses T-cell function through several mechanisms:

-

Inhibition of the IL-23/Th17 Axis: This pathway is a critical driver of psoriatic inflammation. Betamethasone dipropionate significantly suppresses the expression of key Th17-related cytokines, including IL-17A, IL-17F, IL-22, and the upstream polarizing cytokine IL-23.[15][16][17] This leads to a reduction in keratinocyte hyperproliferation and skin inflammation.[16]

-

Suppression of T-Cell Activation and Proliferation: It inhibits T-cell activation and reduces the number of infiltrating CD4+ and CD8+ T-cells in inflamed tissues.[13][18]

-

Modulation of Cytokine Profiles: It promotes a shift away from pro-inflammatory Th1 and Th17 phenotypes towards an anti-inflammatory Th2 phenotype.[17]

Monocytes and Macrophages

These phagocytic cells are key sources of pro-inflammatory mediators in tissues.

-

Inhibition of Inflammatory Mediators: By repressing NF-κB, betamethasone dipropionate blocks the production and secretion of TNF-α, IL-1β, and IL-6 from macrophages.[19]

-

Reduced Recruitment: It downregulates the expression of adhesion molecules and chemokines, thereby reducing the recruitment of monocytes from the bloodstream into inflamed tissues.[4][20]

-

Depletion at High Doses: Systemic or high-dose application of glucocorticoids can lead to a significant reduction in the overall number of circulating monocytes and tissue macrophages.[21][22]

B-Lymphocytes

While T-cells are often the primary focus, glucocorticoids also impact B-cell function.

-

Impaired B-Cell Receptor (BCR) Signaling: Studies show that glucocorticoids can interfere with upstream signaling cascades initiated by the BCR.[10]

-

Reduced Immunoglobulin Production: By targeting transcription factors, glucocorticoids can reduce the transcriptional output from immunoglobulin loci, potentially lowering antibody production.[10]

-

Induction of IL-10: Betamethasone can induce the production of the regulatory cytokine IL-10 in B-cells, contributing to its overall anti-inflammatory effect.[10]

Dendritic Cells (DCs)

As the most potent antigen-presenting cells, DCs are critical for initiating adaptive immune responses. Betamethasone dipropionate hinders the maturation and differentiation of DCs, reducing their capacity to activate naive T-cells.[17]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of betamethasone dipropionate on cytokine expression and immune cell markers.

Table 1: Effect of Betamethasone Dipropionate (BD) Foam on Th17 Cytokine Secretion in a Human Skin Inflammation Model

| Cytokine | % Inhibition vs. Untreated Control | Statistical Significance (p-value) |

|---|---|---|

| IL-17A | 98.4% | < 0.01 |

| IL-17AF | 96.6% | < 0.001 |

| IL-17C | 53.1% | < 0.001 |

| IL-17F | 95.9% | < 0.001 |

| IL-22 | 91.2% | < 0.01 |

Data synthesized from a study on InflammaSkin® cultures treated with Cal/BD foam for 7 days.[16]

Table 2: Reduction in Immune Marker Area in Psoriatic Lesions After 12 Weeks of Topical Treatment

| Immune Marker | Tissue Layer | % Reduction in Immunoreactive Area (Week 12 vs. Week 0) |

|---|---|---|

| CD8+ | Epidermis | ~44.8% |

| CD4+ | Epidermis | ~67.4% |

| CD103+ | Epidermis | ~49.6% |

| CD69+ | Epidermis | ~39.5% |

| IL-17A+ | Epidermis | ~37.8% |

| IL-22+ | Epidermis | ~45.4% |

Data calculated from a study using a combined foam preparation of calcipotriol (B1668217) and betamethasone dipropionate.[13]

Key Experimental Protocols

Investigating the molecular targets of betamethasone dipropionate requires specific and robust methodologies. Below are detailed, representative protocols for two fundamental techniques.

Protocol: Western Blot for NF-κB p65 Nuclear Translocation

This method assesses NF-κB activation by quantifying the amount of the p65 subunit in the cytoplasmic and nuclear fractions of immune cells following treatment. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 indicates activation, which should be inhibited by betamethasone dipropionate.

Methodology:

-

Cell Culture and Treatment:

-

Culture immune cells (e.g., RAW 264.7 macrophages or Jurkat T-cells) to ~80% confluency.

-

Pre-treat cells with betamethasone dipropionate (e.g., 1 µM) or vehicle control for 2 hours.

-

Stimulate the cells with a pro-inflammatory agent (e.g., 100 ng/mL LPS for macrophages, 10 ng/mL TNF-α for T-cells) for 30-60 minutes to induce NF-κB translocation.

-

-

Cell Lysis and Fractionation:

-

Harvest cells and wash with ice-cold PBS.

-

Perform cytoplasmic and nuclear extraction using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) according to the manufacturer's instructions. This typically involves sequential lysis with hypotonic and hypertonic buffers.

-

Determine the protein concentration of both fractions using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto a 10% SDS-polyacrylamide gel. Include a molecular weight marker.

-

Run the gel until adequate separation is achieved.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane overnight at 4°C with a primary antibody against NF-κB p65 (e.g., Rabbit anti-p65).

-

Wash the membrane 3x with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP) for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

To ensure proper fractionation, probe separate blots with antibodies for cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1 or Histone H3) markers.

-

Quantify band intensity using densitometry software (e.g., ImageJ).[13] Compare the nuclear-to-cytoplasmic p65 ratio across different treatment groups.[23]

-

Protocol: Chromatin Immunoprecipitation (ChIP) for GR Binding to a Target Gene Promoter

ChIP is the gold-standard technique to determine if a protein (like the GR) is directly bound to a specific DNA region (like a GRE in a gene promoter) within intact cells.

Methodology:

-

Cell Treatment and Cross-linking:

-

Treat cells (e.g., A549 lung epithelial cells) with betamethasone dipropionate (1 µM) or vehicle for 1 hour to induce GR nuclear translocation and binding.

-

Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction by adding glycine.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells. Isolate the nuclei.

-

Resuspend nuclei in a shearing buffer and sonicate the chromatin to generate DNA fragments averaging 200-1000 bp in length.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific background.

-

Incubate a portion of the lysate overnight at 4°C with a specific anti-GR antibody. Use a non-specific IgG as a negative control. Save a small aliquot of the lysate as "input" control.

-

Add Protein A/G magnetic beads to capture the antibody-GR-DNA complexes.

-

-

Washing and Elution:

-

Perform a series of stringent washes on the beads to remove non-specifically bound chromatin.

-

Elute the specifically bound chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating the samples (e.g., at 65°C) for several hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA using spin columns or phenol-chloroform extraction.

-

-

Analysis by Quantitative PCR (qPCR):

-

Design primers specific to the putative GRE in the promoter of a known GR target gene (e.g., ANXA1).

-

Perform qPCR on the DNA from the GR-IP, IgG-IP, and input samples.

-

Analyze the results by calculating the percentage of input DNA that was immunoprecipitated. A significant enrichment in the GR-IP sample compared to the IgG control indicates direct binding of GR to the target promoter.[24][25][26]

-

Conclusion and Future Directions

Betamethasone dipropionate exerts its powerful anti-inflammatory and immunosuppressive effects by targeting the glucocorticoid receptor, which in turn orchestrates a large-scale reprogramming of gene expression in immune cells. The core of its therapeutic action lies in the GR-mediated transrepression of pivotal pro-inflammatory transcription factors NF-κB and AP-1, leading to a shutdown of cytokine, chemokine, and adhesion molecule production across T-cells, macrophages, and other immune lineages.

For drug development professionals, a key challenge remains the dissociation of the desired anti-inflammatory effects (transrepression) from the adverse metabolic effects (largely driven by transactivation).[12] Future research into selective glucocorticoid receptor modulators (SEGRMs) that preferentially induce transrepression over transactivation holds significant promise for developing safer and more targeted anti-inflammatory therapies. A thorough understanding of the cell-specific molecular targets detailed in this guide is fundamental to advancing these efforts.

References

- 1. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Corticosteroid - Wikipedia [en.wikipedia.org]

- 3. Betamethasone Dipropionate | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

- 5. Comprehensive Guide To Betamethasone Dipropionate [octagonchem.com]

- 6. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]

- 7. Frontiers | Pleiotropic Effects of Glucocorticoids on the Immune System in Circadian Rhythm and Stress [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. rupress.org [rupress.org]

- 11. researchgate.net [researchgate.net]

- 12. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Effect of the Long-Term Calcipotriol/Betamethasone Dipropionate Local Therapy on Tissue Resident Memory Cells Markers in Psoriatic Eruptions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Calcipotriol/Betamethasone Dipropionate Foam Inhibits Th17 Cytokine Secretion and Improves Epidermal Barrier Markers in a Human Th17 Skin Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Clinical Efficiency of Topical Calcipotriol/Betamethasone Treatment in Psoriasis Relies on Suppression of the Inflammatory TNFα – IL-23 – IL-17 Axis | HTML | Acta Dermato-Venereologica [medicaljournals.se]

- 19. Betamethasone affects cerebral expressions of NF-kappaB and cytokines that correlate with pain behavior in a rat model of neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of betamethasone on the degree of macrophage recruitment and nerve growth factor receptor p75 immunoreaction during recovery of the sciatic nerve after injury: an experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 22. researchgate.net [researchgate.net]

- 23. Cell specific effects of glucocorticoid treatment on the NF-κBp65/IκBα system in patients with Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pnas.org [pnas.org]

- 26. Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Ballet of a Potent Corticosteroid: An In-depth Analysis of Betamethasone Dipropionate's Structure-Activity Relationship

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the core principles governing the potent anti-inflammatory activity of betamethasone (B1666872) dipropionate, a widely utilized synthetic glucocorticoid. By examining its structure-activity relationship (SAR), this document aims to provide a detailed resource for professionals engaged in the research and development of novel corticosteroid-based therapeutics. Through a combination of quantitative data analysis, detailed experimental protocols, and visual representations of key biological and experimental processes, this guide offers a thorough understanding of the molecular attributes that define the efficacy of betamethasone dipropionate and its analogues.

Introduction: The Molecular Architecture of a High-Potency Glucocorticoid

Betamethasone dipropionate is a synthetic corticosteroid renowned for its high potency in treating a range of inflammatory and dermatological conditions.[1] Its therapeutic efficacy is intrinsically linked to its specific chemical structure, which has been meticulously optimized to enhance its interaction with the glucocorticoid receptor (GR) and modulate downstream signaling pathways. This guide will explore the critical structural motifs of betamethasone dipropionate and their impact on its pharmacological activity.

The Genomic Mechanism of Action: A Symphony of Molecular Interactions

Betamethasone dipropionate exerts its anti-inflammatory effects primarily through the genomic pathway, a well-orchestrated sequence of molecular events initiated by its binding to the cytosolic glucocorticoid receptor (GR).[2][3] Upon binding, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus.[3] Within the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory mediators, including cytokines and chemokines.[2][3]

Figure 1. Genomic signaling pathway of betamethasone dipropionate.

Core Structure-Activity Relationships

The high potency of betamethasone dipropionate is not coincidental but rather the result of specific structural modifications to the foundational steroid scaffold. The following sections dissect the key SAR principles.

The Crucial Role of Esterification at C17 and C21

The presence of dipropionate esters at the C17 and C21 positions is a hallmark of betamethasone dipropionate and is critical for its enhanced topical activity.[4] Esterification increases the lipophilicity of the molecule, facilitating its penetration through the stratum corneum of the skin.[4] Furthermore, the nature of the ester group influences the binding affinity for the GR. While esterification at C21 alone can sometimes decrease binding affinity compared to the parent alcohol, the combined esterification at C17 and C21, as seen in the dipropionate, results in a molecule with both high lipophilicity and potent GR binding.[4]

The Impact of Fluorination at C9

The introduction of a fluorine atom at the 9α-position significantly enhances the glucocorticoid activity of the steroid nucleus. This modification increases the electro-negativity of the C9 position, which in turn potentiates the anti-inflammatory effects.

The Significance of C16 Methylation

The methylation at the 16β-position is another key structural feature that distinguishes betamethasone from other corticosteroids. This methyl group serves to minimize the mineralocorticoid activity of the molecule, thereby reducing the risk of side effects such as sodium and water retention.

Quantitative SAR Data

The following table summarizes the available quantitative data on the glucocorticoid receptor binding affinity of betamethasone dipropionate and its derivatives. The data is compiled from a study involving the biotransformation of betamethasone dipropionate and subsequent molecular docking analysis.[2]

| Compound | Modification from Betamethasone Dipropionate | Binding Affinity (kcal/mol) |

| Betamethasone Dipropionate (1) | - | -12.53 |

| Sananone dipropionate (2) | Oxidation of C11-hydroxyl to a ketone | -11.87 |

| Sananone propionate (B1217596) (3) | Oxidation of C11-hydroxyl and hydrolysis of C21-propionate | -10.88 |

| Sananone (4) | Oxidation of C11-hydroxyl and hydrolysis of both propionate esters | -10.11 |

| Sana-16,17-enone propionate (5) | Oxidation of C11-hydroxyl and β-elimination of the C17-propionate | -11.02 |

Data sourced from a molecular docking study on biotransformed derivatives of betamethasone dipropionate.[2]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments cited in the SAR studies of glucocorticoids are provided below.

Glucocorticoid Receptor (GR) Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of test compounds for the glucocorticoid receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-dexamethasone) for binding to the GR.

Materials:

-

Cytosolic extract containing GR (from a suitable cell line or tissue)

-

Radiolabeled ligand: [³H]-dexamethasone

-

Unlabeled test compounds (including a reference standard like dexamethasone)

-

Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor)

-

Scintillation cocktail and a scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the unlabeled test compounds and the reference standard.

-

Incubation: In microcentrifuge tubes or a 96-well plate, combine the cytosolic extract, a fixed concentration of [³H]-dexamethasone, and varying concentrations of the unlabeled test compound or reference standard. Include tubes for total binding (only radioligand and receptor) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled standard).

-

Equilibrium: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the GR-bound radioligand from the unbound radioligand. A common method is dextran-coated charcoal adsorption, where the charcoal adsorbs the free radioligand, and the mixture is then centrifuged to pellet the charcoal.

-

Quantification: Transfer the supernatant (containing the GR-bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Croton Oil-Induced Mouse Ear Edema Assay

Objective: To assess the topical anti-inflammatory activity of a test compound.

Principle: Croton oil is a potent irritant that induces an inflammatory response, including edema, when applied topically to the skin. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potency.

Materials:

-

Male ICR mice (or a similar strain)

-

Croton oil

-

Acetone (B3395972) (as a vehicle)

-

Test compounds and a reference standard (e.g., dexamethasone)

-

Micropipettes

-

Ear punch

-

Analytical balance

Procedure:

-

Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

-

Preparation of Solutions: Dissolve the croton oil in acetone to the desired concentration (e.g., 5% v/v). Dissolve the test compounds and the reference standard in the croton oil/acetone solution.

-

Application: Apply a small, fixed volume (e.g., 20 µL) of the croton oil/acetone solution (vehicle control) or the solution containing the test compound/reference standard to the inner and outer surfaces of the right ear of each mouse. The left ear can be left untreated or treated with the vehicle alone.

-

Inflammation Induction: Allow the inflammation to develop over a set period (e.g., 4-6 hours).

-

Measurement of Edema: Euthanize the mice and, using an ear punch, collect a standardized disc from both the treated and untreated ears.

-

Weighing: Immediately weigh the ear discs. The difference in weight between the right and left ear discs is a measure of the edema.

-

Data Analysis: Calculate the percentage inhibition of edema for each test group compared to the vehicle control group. The ED50 value (the dose that causes 50% inhibition of edema) can be determined by testing a range of concentrations of the test compound.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in SAR studies, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the logical relationship between key molecular properties and biological activity.

Figure 2. A typical experimental workflow for SAR studies of betamethasone analogues.

Figure 3. Logical relationships in the SAR of betamethasone dipropionate.

Conclusion

The structure-activity relationship of betamethasone dipropionate is a testament to the power of medicinal chemistry in optimizing therapeutic agents. The strategic placement of dipropionate esters, a fluorine atom, and a methyl group on the steroid backbone synergistically enhances its lipophilicity, glucocorticoid receptor binding affinity, and anti-inflammatory potency, while minimizing undesirable mineralocorticoid effects. A thorough understanding of these SAR principles, coupled with robust experimental validation, is paramount for the rational design of next-generation corticosteroids with improved therapeutic profiles. This guide provides a foundational resource for researchers and developers in this endeavor, offering both the theoretical framework and the practical methodologies necessary for advancing the field of anti-inflammatory drug discovery.

References

- 1. Topical Steroid Ladder Potency Strength Chart | TSW Assist [tswassist.com]

- 2. Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jcadonline.com [jcadonline.com]

An In-Depth Technical Guide to the In Vitro and In Vivo Efficacy of Betamethasone Dipropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone (B1666872) dipropionate is a high-potency synthetic glucocorticoid widely utilized for its profound anti-inflammatory, immunosuppressive, and anti-proliferative properties.[1][2] As a member of the corticosteroid family, it is a cornerstone in the topical treatment of various dermatological conditions, including psoriasis, eczema, and dermatitis.[1][3] The efficacy of betamethasone dipropionate, like other corticosteroids, is contingent on its ability to modulate cellular signaling, immune function, and protein regulation.[4] However, the precise mechanism of action in corticosteroid-responsive dermatoses is not fully elucidated.[5]

This technical guide provides a comprehensive comparison of the in vitro and in vivo methodologies used to evaluate the efficacy of betamethasone dipropionate. It aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of the experimental protocols, quantitative data, and the correlation between laboratory and clinical findings.

In Vitro Efficacy Evaluation

In vitro studies are fundamental for elucidating the molecular mechanisms of betamethasone dipropionate and for screening new formulations. These assays provide a controlled environment to assess its intrinsic activity at the cellular and subcellular levels.

Molecular Mechanism of Action

Betamethasone dipropionate exerts its effects primarily through the genomic pathway by binding to cytosolic glucocorticoid receptors (GR).[6] Upon binding, the betamethasone-receptor complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA.[6] This interaction modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins like lipocortin-1 (annexin-1) and the downregulation of pro-inflammatory mediators.[6] Lipocortin-1 inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of prostaglandins (B1171923) and leukotrienes.[6] Additionally, betamethasone dipropionate suppresses the activity of key transcription factors such as nuclear factor-kappa B (NF-κB), which is pivotal in the expression of inflammatory cytokines, chemokines, and adhesion molecules.[6]

Signaling Pathway: Glucocorticoid Receptor (GR) Activation

Caption: Glucocorticoid receptor signaling pathway for Betamethasone Dipropionate.

Common In Vitro Assays and Quantitative Data

Several in vitro models are employed to quantify the anti-inflammatory and anti-proliferative effects of betamethasone dipropionate.

| Assay Type | Model | Endpoint Measured | Typical Quantitative Data for Betamethasone Dipropionate |

| Anti-proliferative Assay | HaCaT keratinocyte cell line | Inhibition of cell growth (MTT assay) | Dose-dependent reduction in cell growth. At 10⁻⁴M, it is among the most anti-proliferative topical corticosteroids.[7] |

| Receptor Binding Assay | Human Glucocorticoid Receptor (hGR) cell line | Agonist concentration producing 50% of maximal activity (AC50) | In one study, the AC50 for a related compound, beclomethasone (B1667900) dipropionate (BDP), was 91.6 pM.[8] |

| Gene Expression Analysis | Porcine ear skin (ex vivo) | Cyclooxygenase-2 (COX-2) expression | Significant reduction in COX-2 expression, which can be enhanced by formulation excipients like fish oil.[2][9] |

| In Vitro Release Test (IVRT) | Franz diffusion cells with synthetic membrane | Rate of drug release from a topical formulation | Release rate can range from 0.61 to 2.68 µg/cm²/min⁰.⁵ depending on the receptor medium.[10] |

| In Vitro Permeation Test (IVPT) | Franz diffusion cells with human skin | Total cumulative amount (AMT) and maximum flux (Jmax) of drug permeation | Used to establish bioequivalence for generic formulations.[11] |

Detailed Experimental Protocol: In Vitro Anti-proliferative Assay on HaCaT Cells

This protocol is based on methodologies used to compare the anti-proliferative effects of various topical corticosteroids.[7]

-

Cell Culture: Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ humidified incubator.

-

Treatment Preparation: Betamethasone dipropionate is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in the culture medium to achieve final concentrations ranging from 10⁻⁸M to 10⁻⁴M.

-

Cell Seeding and Treatment: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well. After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing the various concentrations of betamethasone dipropionate.

-

Incubation: The treated cells are incubated for a defined period, typically 72 hours.

-

MTT Assay:

-

After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for another 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

-

The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to vehicle-treated control cells. A dose-response curve is generated to determine the IC50 value (the concentration that inhibits 50% of cell proliferation).

In Vivo Efficacy Evaluation

In vivo studies are crucial for assessing the efficacy of betamethasone dipropionate in a complex biological system, accounting for factors like skin penetration, metabolism, and local physiological responses.

The Vasoconstrictor Assay (Skin Blanching)

The primary method for determining the potency and bioequivalence of topical corticosteroids in vivo is the vasoconstrictor assay (VCA).[12][13] This pharmacodynamic test measures the degree of skin blanching (pallor) caused by the drug's constrictive effect on dermal microvasculature.[12] The intensity of the blanching response is generally well-correlated with the anti-inflammatory potency of the corticosteroid.[14]

Experimental Workflow: Vasoconstrictor Assay

Caption: General workflow for the in vivo vasoconstrictor assay.

Detailed Experimental Protocol: Vasoconstrictor Assay

This protocol is a generalized representation based on FDA guidance and common practices.[15]

-

Subject Selection: Healthy adult volunteers with no skin diseases and who demonstrate a clear blanching response to a known corticosteroid are selected.

-

Site Demarcation: Multiple treatment sites (e.g., 1 cm² areas) are marked on the ventral forearms of each subject.

-

Product Application: A precise, standardized amount (e.g., 5-10 µL) of the betamethasone dipropionate formulation (and a reference product for bioequivalence studies) is applied to the designated sites.

-

Application Duration: The product is left on the skin for a specified duration, often ranging from 6 to 16 hours. The sites may be protected by a non-occlusive covering.

-

Residue Removal: At the end of the application period, any remaining formulation is gently wiped from the skin.

-

Blanching Assessment: The degree of vasoconstriction (blanching) is assessed at several time points post-removal (e.g., 2, 4, 6, 18, 24 hours).

-

Scoring:

-

Visual Scoring: Trained evaluators rate the intensity of pallor on a 0-4 scale (0 = no blanching, 4 = maximal blanching).

-

Chromameter Measurement: A chromameter is used for an objective, quantitative measurement of skin color changes (specifically the 'a' value, which represents redness). A decrease in the 'a' value indicates increased blanching.

-

-

Data Analysis: The scores over time are used to calculate pharmacodynamic parameters, such as the Area Under the Effect Curve (AUEC), to compare the potency of different formulations.

Animal Models and Clinical Studies

In addition to the VCA, efficacy is evaluated in animal models of inflammatory skin diseases (e.g., carrageenan-induced arthritis in mice) and in clinical trials with patients suffering from conditions like plaque psoriasis.[16][17]

| Study Type | Model | Endpoint Measured | Typical Quantitative Data for Betamethasone Dipropionate |

| Plaque Psoriasis Clinical Trial | Adults with mild-to-moderate plaque psoriasis | Investigator's Global Assessment (IGA) success rate | A 0.05% spray formulation showed a 19.0% treatment success rate at Day 15, compared to 2.3% for the vehicle.[16][18] |

| Scalp Psoriasis Clinical Trial | Adults with moderate-to-severe scalp psoriasis | Improvement in total sign/symptom score | Augmented 0.05% lotion showed a faster onset of relief for scaling and induration compared to clobetasol (B30939) propionate (B1217596) 0.05% solution.[19] |

| Animal Model of Inflammation | Carrageenan-induced arthritis in mice | Reduction in paw swelling | Topical 0.1% betamethasone gel combined with ultrasound showed a statistically significant (p<0.05) reduction in inflammation compared to the drug alone.[17] |

Correlation and Discrepancies: In Vitro vs. In Vivo

A strong correlation often exists between in vitro release/permeation data and in vivo vasoconstrictor assay results.[14] Formulations that demonstrate a higher rate of drug release and skin permeation in vitro typically elicit a more potent blanching response in vivo.[20] However, discrepancies can arise.

-

Vehicle Effects: The formulation vehicle plays a critical role in drug delivery through the skin barrier. An "augmented" formulation, for instance, is designed to enhance skin penetration, resulting in greater efficacy in vivo even if the drug concentration is the same.[21]

-

Anti-proliferative vs. Vasoconstrictive Potency: The ranking of corticosteroids based on their in vitro anti-proliferative effects may differ from their in vivo vasoconstrictive potency ranking.[7] This suggests that different mechanisms contribute to the overall therapeutic effect, which is important when selecting a corticosteroid for a hyperproliferative versus a purely inflammatory condition.

-

Metabolism and Clearance: In vivo, drug metabolism within the skin and clearance from the application site can influence the duration and intensity of the effect, factors not fully captured by simple in vitro models.

Logical Relationship: From Preclinical to Clinical Efficacy

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Betamethasone Dipropionate (betamethasone dipropionate) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

- 7. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 9. Enhanced topical delivery and ex vivo anti-inflammatory activity from a betamethasone dipropionate formulation containing fish oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the test system used for in vitro release of drugs for topical dermatological drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. biopharmaservices.com [biopharmaservices.com]

- 13. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. remedypublications.com [remedypublications.com]

- 16. jcadonline.com [jcadonline.com]

- 17. Enhanced therapeutic anti-inflammatory effect of betamethasone upon topical administration with low frequency, low intensity (20 kHz, 100 mW/cm2) ultrasound exposure on carrageenan-induced arthritis in mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficacy, Safety, and Potency of Betamethasone Dipropionate Spray 0.05%: A Treatment for Adults with Mild-to-moderate Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficacy and safety of twice-daily augmented betamethasone dipropionate lotion versus clobetasol propionate solution in patients with moderate-to-severe scalp psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro release of betamethasone dipropionate from petrolatum-based ointments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Articles [globalrx.com]

An In-depth Technical Guide to the Degradation Pathways and Metabolites of Betamethasone Dipropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and resulting metabolites of betamethasone (B1666872) dipropionate, a potent synthetic glucocorticoid. Understanding the stability of this active pharmaceutical ingredient (API) is critical for the development of robust formulations, the establishment of appropriate storage conditions, and the assurance of therapeutic efficacy and safety. This document details the chemical transformations betamethasone dipropionate undergoes under various stress conditions, supported by quantitative data, detailed experimental protocols, and visual representations of the degradation pathways.

Core Degradation Pathways

Betamethasone dipropionate is susceptible to degradation through several primary pathways, including hydrolysis, thermal degradation, and photolysis. The major degradation products consistently identified across multiple studies are betamethasone-17-propionate (B-17-P), betamethasone-21-propionate (B-21-P), and the parent alcohol, betamethasone.[1][2] In vivo, metabolism primarily occurs in the liver via hydrolysis to betamethasone 17-monopropionate and betamethasone, as well as their 6β-hydroxy derivatives, which are then excreted by the kidneys.[3][4]

Hydrolytic and Thermal Degradation

Hydrolysis is a key degradation pathway for betamethasone dipropionate, often accelerated by elevated temperatures and pH values outside of its optimal stability range (pH 3.5-4.5).[1][2] The degradation typically follows first-order kinetics.[1][2] The primary mechanism involves the hydrolysis of the ester groups at the C-17 and C-21 positions, leading to the formation of the corresponding monopropionate esters and betamethasone alcohol.[1][5] Studies have shown that betamethasone-17-valerate, a related compound, undergoes transesterification to betamethasone-21-valerate in both aqueous and non-aqueous environments, a process that may also be relevant to betamethasone dipropionate.

The major thermal degradation of betamethasone dipropionate yields three primary products: betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol.[1]

Photodegradation

Exposure to light can also induce degradation of betamethasone dipropionate. One identified photodegradation product is lumibetamethasone dipropionate, formed through a rearrangement of the steroid's dienone system.[6]

Oxidative Degradation

Oxidative stress can also contribute to the degradation of betamethasone dipropionate. While specific oxidative degradation products are less commonly detailed in the literature compared to hydrolytic and thermal products, it is a recognized degradation pathway.[7] Biotransformation studies have shown that oxidation can lead to products like Sananone dipropionate.[8]

Quantitative Degradation Data

The rate and extent of betamethasone dipropionate degradation are influenced by various factors. The following tables summarize quantitative data from forced degradation studies.

Table 1: Thermal and pH-Dependent Degradation Kinetics

| Parameter | Value | Conditions | Reference |

| Optimal pH Stability | 3.5 - 4.5 | [1][2] | |

| Degradation Kinetics | First-order | Thermal degradation | [1][2] |

| Apparent first-order rate constants (kobs) | 0.239 - 1.87 x 10-3 h-1 | Thermal degradation in various media | [1][2] |

| Second-order rate constants (k') for phosphate (B84403) ion inhibited reactions | 3.02 - 1.30 x 10-6 M-1 s-1 | [1][2] |

Table 2: Forced Degradation Results for Betamethasone Dipropionate in a Topical Formulation [9]

| Stress Condition | % Degradation of BD | Major Degradants Formed |

| Acid Hydrolysis | 10.21 | B-17-P, B-21-P |

| Base Hydrolysis | 98.71 | B-17-P, B-21-P, BOH |

| Oxidation | 17.63 | Unspecified |

| Heat | 0.43 | Unspecified |

| UV Light | Not Detected | B-21-P |

| Visible Light | Not Detected | Unspecified |

| Humidity | Not Detected | Unspecified |

Experimental Protocols for Degradation Studies

The investigation of betamethasone dipropionate degradation pathways relies on robust analytical methodologies, primarily stability-indicating High-Performance Liquid Chromatography (HPLC) methods.

Forced Degradation Experimental Workflow

Sample Preparation for Forced Degradation Studies

A stock solution of betamethasone dipropionate is prepared in a suitable solvent, such as a mixture of water and acetonitrile.[9] Aliquots of this stock solution are then subjected to various stress conditions as detailed below.

Stress Conditions

-

Acid Hydrolysis: The drug solution is treated with an acid (e.g., 1N HCl) and heated (e.g., at 80°C for 2 hours). The solution is then neutralized with a base (e.g., 1N NaOH).[9]

-

Base Hydrolysis: The drug solution is treated with a base (e.g., 0.1N NaOH) at room temperature for a specified time (e.g., 30 minutes). The solution is then neutralized with an acid (e.g., 0.1N HCl).[9]

-

Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 30% hydrogen peroxide) at room temperature for a specified time (e.g., 24 hours).[9]

-

Thermal Degradation: The drug solution is heated in an oven at a specified temperature (e.g., 80°C for 48 hours).[9]

-

Photolytic Degradation: The drug solution is exposed to UV light (e.g., 254 nm for 48 hours) and visible light.[9]

Stability-Indicating HPLC Methodologies

A validated stability-indicating HPLC method is crucial for separating and quantifying betamethasone dipropionate from its degradation products and any formulation excipients. Several methods have been reported in the literature.

Table 3: Representative HPLC Method Parameters

| Parameter | Method 1[10][11] | Method 2[12][13] |

| Column | Altima C18 (250 x 4.6 mm, 5 µm) | Inertsil-ODS 3V (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water:Tetrahydrofuran:Acetonitrile (90:4:6 v/v/v) | Water:Acetonitrile:Tetrahydrofuran:Methanol (600:300:40:60 v/v/v/v) |

| Mobile Phase B | Acetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20 v/v/v/v) | Water:Acetonitrile (200:800 v/v) |

| Flow Rate | 1.0 mL/min | 1.5 mL/min |

| Detection Wavelength | 240 nm | 240 nm |

| Column Temperature | 50°C | Not specified |

| Injection Volume | 20 µL | Not specified |

| Mode | Gradient | Gradient |

Conclusion

The degradation of betamethasone dipropionate is a multifaceted process influenced by pH, temperature, and light. The primary degradation pathway involves the hydrolysis of the ester side chains, leading to the formation of betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone. Photodegradation and oxidation also contribute to its instability profile. A thorough understanding of these degradation pathways and the development of robust, stability-indicating analytical methods are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products containing betamethasone dipropionate. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and quality control.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Betamethasone dipropionate - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. researchgate.net [researchgate.net]

- 6. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsonline.com [ijpsonline.com]

- 10. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 13. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

Physicochemical Properties of Betamethasone Dipropionate: An In-depth Technical Guide for Formulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of betamethasone (B1666872) dipropionate, a potent synthetic glucocorticoid. Understanding these characteristics is fundamental for the rational design and development of robust and effective pharmaceutical formulations. This document outlines key parameters, details established experimental protocols for their determination, and presents relevant biological pathways to inform formulation strategies.

Core Physicochemical Properties

Betamethasone dipropionate is a white to pale yellowish-white crystalline powder. A thorough understanding of its physicochemical profile is the cornerstone of successful formulation development, influencing everything from excipient selection to the final dosage form's stability and bioavailability.

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical parameters of betamethasone dipropionate.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₇FO₇ | [1] |

| Molecular Weight | 504.6 g/mol | [1] |

| Appearance | White to pale yellowish-white crystalline powder | [2] |

| Melting Point | 176 - 180 °C | [2] |

| pKa (Predicted) | 12.87 ± 0.70 (Strongest Acidic: 13.64) | [3][4] |

| LogP (Computed) | 3.38 - 3.96 | [3] |

Table 1: General Physicochemical Properties of Betamethasone Dipropionate

Solubility Profile

The solubility of betamethasone dipropionate is a critical factor in formulation, particularly for topical and parenteral dosage forms. It is practically insoluble in water, which necessitates the use of organic solvents or advanced formulation strategies to achieve desired concentrations.

| Solvent | Solubility | Reference |

| Water | Practically insoluble | [1][2] |

| Acetone | Freely soluble | [1][2] |

| Methylene Chloride | Freely soluble | [1] |

| Chloroform | Freely soluble | [5] |

| 1,4-Dioxane | Freely soluble | [2] |

| Methanol | Soluble | [2] |

| Ethanol (96%) | Sparingly soluble | [1][2] |

| Diethyl Ether | Slightly soluble | [2] |

| Hexane | Practically insoluble | [2] |

| Propylene Glycol | Soluble | [1][6] |

| DMSO | 105.0 mg/mL | [7] |

Table 2: Solubility of Betamethasone Dipropionate in Various Solvents

Polymorphism

Betamethasone dipropionate can exist in different crystalline forms, or polymorphs. Different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can significantly impact the bioavailability and therapeutic efficacy of the drug product. Characterization of the polymorphic form is therefore essential during drug development. While specific polymorphic forms of betamethasone dipropionate are not extensively detailed in publicly available literature, it is known that related corticosteroids, such as beclomethasone (B1667900) dipropionate, exhibit polymorphism, including the formation of solvates and hydrates[2]. It is crucial to monitor and control the crystalline form throughout the manufacturing process to ensure batch-to-batch consistency.

Stability

Betamethasone dipropionate is sensitive to light and should be stored in light-resistant containers[2]. Its chemical stability can also be influenced by the pH of the formulation and the presence of certain excipients. For instance, the pH for maximum stability of betamethasone dipropionate in creams is in the weak acid range.

Experimental Protocols

Accurate determination of the physicochemical properties of betamethasone dipropionate relies on standardized experimental protocols. The following sections detail the methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution: An excess amount of betamethasone dipropionate is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved betamethasone dipropionate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Melting Point Determination (Capillary Method - USP <741>)

The melting point is a key indicator of purity and identity.

-

Sample Preparation: A small amount of finely powdered and dried betamethasone dipropionate is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate (typically 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (completion) are recorded as the melting range.

Polymorphism Screening

A combination of techniques is employed to identify and characterize different polymorphic forms.

-

Crystallization Studies: Betamethasone dipropionate is recrystallized from a variety of solvents under different conditions (e.g., fast/slow evaporation, cooling) to induce the formation of different polymorphs.

-

Solid-State Characterization: The resulting solid forms are analyzed using techniques such as:

-

Powder X-Ray Diffraction (PXRD): To identify unique crystalline structures.

-

Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.

-

Thermogravimetric Analysis (TGA): To identify solvates and hydrates by measuring weight loss upon heating.

-

Infrared (IR) Spectroscopy: To detect differences in molecular vibrations between polymorphs.

-

pKa Determination (Potentiometric Titration)

-

Sample Preparation: A known concentration of betamethasone dipropionate is dissolved in a suitable solvent mixture (e.g., water-methanol).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter.

-

Data Analysis: The pKa is determined from the inflection point of the resulting titration curve.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a drug's lipophilicity.

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of betamethasone dipropionate is dissolved in one of the phases, and then a known volume of the other phase is added.

-

Equilibration: The mixture is agitated until equilibrium is reached.

-

Phase Separation and Quantification: The two phases are separated, and the concentration of betamethasone dipropionate in each phase is determined by a suitable analytical method (e.g., HPLC).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Stability Testing (ICH Guidelines)

Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines to establish the re-test period or shelf life.

-

Stress Testing: The drug substance is subjected to forced degradation under conditions of heat, humidity, light, acid/base hydrolysis, and oxidation to identify potential degradation products and pathways.

-

Formal Stability Studies: At least three batches of the drug substance are stored under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions in the proposed packaging.

-

Analysis: Samples are withdrawn at specified time points and analyzed for appearance, assay, degradation products, and other critical quality attributes using a validated stability-indicating analytical method.

Mandatory Visualizations

Anti-inflammatory Signaling Pathway of Betamethasone Dipropionate

Betamethasone dipropionate exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The activated GR complex then translocates to the nucleus and modulates gene expression, leading to the suppression of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins.

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow for Physicochemical Characterization

A systematic workflow is essential for the comprehensive physicochemical characterization of an active pharmaceutical ingredient (API) like betamethasone dipropionate.

Caption: Physicochemical Characterization Workflow.

References

- 1. tga.gov.au [tga.gov.au]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa determination in different co-solvents | European Journal of Chemistry [eurjchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ijprajournal.com [ijprajournal.com]

- 7. medkoo.com [medkoo.com]

An In-depth Technical Guide to Betamethasone Dipropionate Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of betamethasone (B1666872) dipropionate, a potent synthetic glucocorticoid. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its interaction with the glucocorticoid receptor (GR), comparative binding affinities, and the experimental protocols used to determine these parameters.

Introduction to Betamethasone Dipropionate and the Glucocorticoid Receptor

Betamethasone dipropionate is a widely used corticosteroid valued for its high potency and efficacy in treating inflammatory and autoimmune conditions.[1] Its therapeutic effects are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2] Upon binding, the betamethasone dipropionate-GR complex translocates to the nucleus, where it modulates the expression of target genes, leading to the anti-inflammatory and immunosuppressive responses.[3] The affinity with which betamethasone dipropionate binds to the GR is a critical determinant of its potency.

Glucocorticoid Receptor Signaling Pathway

The binding of a glucocorticoid, such as betamethasone dipropionate, to the cytosolic glucocorticoid receptor (GR) initiates a cascade of molecular events. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) like HSP90 and HSP70, as well as immunophilins.[4]